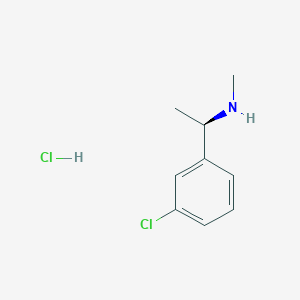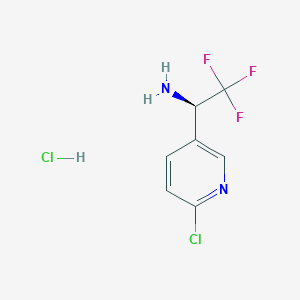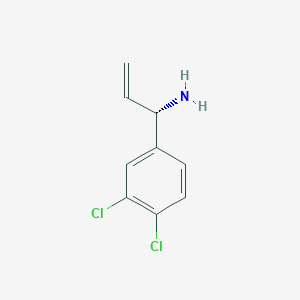
(R)-1-(3-Chlorophenyl)-N-methylethan-1-amine hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(3-Chlorophenyl)-N-methylethan-1-amine hydrochloride is a chiral amine compound with a chlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Chlorophenyl)-N-methylethan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate chlorophenyl derivative and a suitable amine precursor.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving catalysts and specific solvents to ensure the desired stereochemistry is achieved.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure ®-enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-(3-Chlorophenyl)-N-methylethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The chlorophenyl group can undergo substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can produce a variety of substituted chlorophenyl derivatives.
Applications De Recherche Scientifique
®-1-(3-Chlorophenyl)-N-methylethan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for pharmaceutical compounds.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ®-1-(3-Chlorophenyl)-N-methylethan-1-amine hydrochloride involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-3-(3-Chlorophenyl)pyrrolidine hydrochloride
- ®-3-(3-Chlorophenyl)-β-alanine
Uniqueness
®-1-(3-Chlorophenyl)-N-methylethan-1-amine hydrochloride is unique due to its specific stereochemistry and the presence of the chlorophenyl group, which imparts distinct chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C9H13Cl2N |
|---|---|
Poids moléculaire |
206.11 g/mol |
Nom IUPAC |
(1R)-1-(3-chlorophenyl)-N-methylethanamine;hydrochloride |
InChI |
InChI=1S/C9H12ClN.ClH/c1-7(11-2)8-4-3-5-9(10)6-8;/h3-7,11H,1-2H3;1H/t7-;/m1./s1 |
Clé InChI |
MINQBPMFWXNSKS-OGFXRTJISA-N |
SMILES isomérique |
C[C@H](C1=CC(=CC=C1)Cl)NC.Cl |
SMILES canonique |
CC(C1=CC(=CC=C1)Cl)NC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13048549.png)









![6-Bromobenzo[D]isoxazol-4-OL](/img/structure/B13048603.png)

![Ethyl 2-(3,4-dihydro-2H-benzo[B][1,4]thiazin-3-YL)acetate](/img/structure/B13048616.png)
